molecular formula C13H18N2O3S B14932521 N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

Katalognummer: B14932521
Molekulargewicht: 282.36 g/mol
InChI-Schlüssel: CBRIKAZQPJWNOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide is a synthetic organic compound with a complex structure It contains a thiophene ring, which is a five-membered ring with sulfur, and an oxolane ring, which is a five-membered ring with oxygen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and oxolane derivatives, such as:

Uniqueness

Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities .

Eigenschaften

Molekularformel

C13H18N2O3S

Molekulargewicht

282.36 g/mol

IUPAC-Name

N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C13H18N2O3S/c1-3-8-7(2)19-13(10(8)11(14)16)15-12(17)9-5-4-6-18-9/h9H,3-6H2,1-2H3,(H2,14,16)(H,15,17)

InChI-Schlüssel

CBRIKAZQPJWNOH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.